![molecular formula C8H12ClN3O2 B15213169 5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1h,3h)-dione CAS No. 32600-97-8](/img/structure/B15213169.png)
5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2,4-dioxo-5-pyrimidinecarboxylic acid with 2-chloroethylamine and ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities and obtain a high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions
5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditionsaqueous or organic solvent, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low to moderate temperatures.
Substitution: Amines, thiols; reaction conditionsorganic solvent, room temperature to reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine diones with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
科学的研究の応用
5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
作用機序
The mechanism of action of 5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by:
Alkylation: The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA damage and inhibition of DNA replication and transcription.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting normal cellular functions and leading to cell death.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A pyrimidine analog used as an anticancer agent.
Cytarabine: A pyrimidine nucleoside analog used in chemotherapy.
Gemcitabine: Another pyrimidine nucleoside analog with anticancer properties.
Uniqueness
5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1H,3H)-dione is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit potential biological activities. Its chloroethyl group provides a reactive site for alkylation reactions, making it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
32600-97-8 |
|---|---|
分子式 |
C8H12ClN3O2 |
分子量 |
217.65 g/mol |
IUPAC名 |
5-[2-chloroethyl(ethyl)amino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12ClN3O2/c1-2-12(4-3-9)6-5-10-8(14)11-7(6)13/h5H,2-4H2,1H3,(H2,10,11,13,14) |
InChIキー |
IPQCQXQPDZSRCR-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCl)C1=CNC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane](/img/structure/B15213098.png)
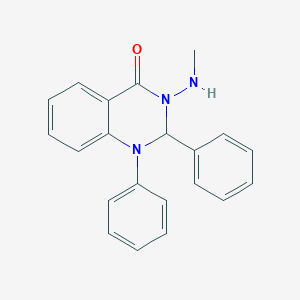
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-](/img/structure/B15213114.png)
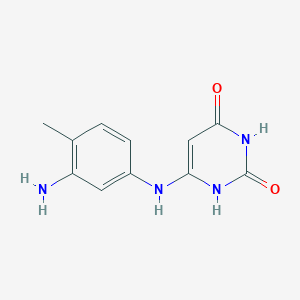

![(3S)-N-Propyl-N-{[2-(trifluoromethyl)phenyl]methyl}-pyrrolidin-3-amine](/img/structure/B15213125.png)
![2,4-Diamino-6-[(4-methylphenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B15213131.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-phenyl-](/img/structure/B15213152.png)
![3-Butyl-7-chlorotriazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15213158.png)
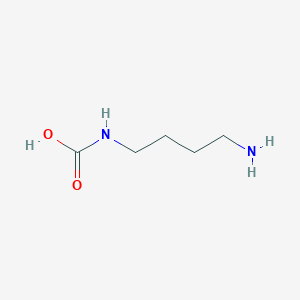
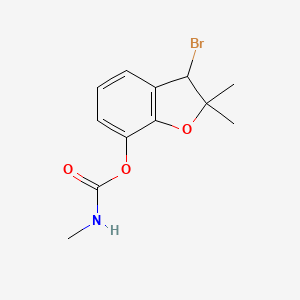
![2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15213176.png)
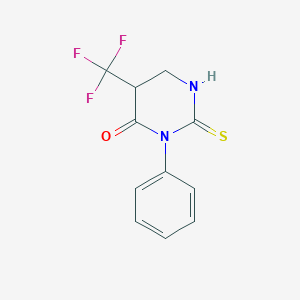
![5-[(2-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B15213199.png)
